molecular formula C9H18N2O3S B6579981 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol CAS No. 1156180-96-9

1-(pyrrolidine-1-sulfonyl)piperidin-3-ol

Cat. No.: B6579981
CAS No.: 1156180-96-9
M. Wt: 234.32 g/mol
InChI Key: SFWIEKCXNLWITB-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a pyrrolidine sulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties .

Biochemical Analysis

Biochemical Properties

. They have been associated with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .

Cellular Effects

The specific cellular effects of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol are currently unknown. Some pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, they can inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Some pyrrolidine derivatives have been found to target specific enzymes. For example, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects. Along with dual cholinesterase inhibition, these compounds also targeted the beta-secretase enzyme .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. Pyrrolidine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds are known to interact with various transporters or binding proteins .

Preparation Methods

The synthesis of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWIEKCXNLWITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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